molecular formula C8H7BrFNO B13551835 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone

2-Amino-1-(2-bromo-4-fluorophenyl)ethanone

Cat. No.: B13551835
M. Wt: 232.05 g/mol
InChI Key: DYYRMMQQSDHALH-UHFFFAOYSA-N
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Description

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium thiocyanate (KSCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-(2-fluorophenyl)ethan-1-one
  • 2-amino-1-(4-bromo-2-fluorophenyl)ethan-1-one
  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

Uniqueness

2-amino-1-(2-bromo-4-fluorophenyl)ethan-1-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-amino-1-(2-bromo-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H7BrFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3H,4,11H2

InChI Key

DYYRMMQQSDHALH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(=O)CN

Origin of Product

United States

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